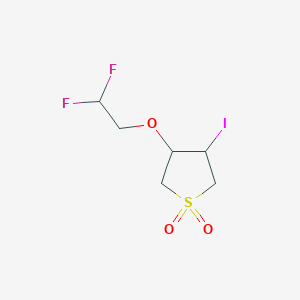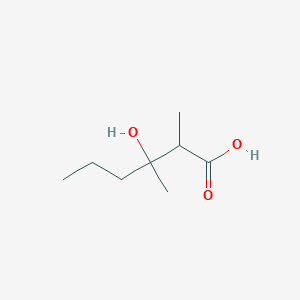
3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is a synthetic organic compound characterized by the presence of difluoroethoxy and iodo substituents on a thiolane ring
Preparation Methods
The synthesis of 3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves several steps. One common method includes the reaction of 2,2-difluoroethanol with a suitable sulfonyl chloride or sulfonic anhydride in the presence of an alkali to form an intermediate compound . This intermediate is then reacted with iodine and other reagents under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups, such as hydrogen or alkyl groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoroethoxy group can enhance the compound’s stability and binding affinity to its targets, while the iodo group can facilitate its incorporation into larger molecular structures .
Comparison with Similar Compounds
3-(2,2-Difluoroethoxy)-4-iodo-1lambda6-thiolane-1,1-dione can be compared with other similar compounds, such as:
2-(2,2-Difluoroethoxy)-6-trifluoromethyl benzenesulfonyl chloride: This compound also contains a difluoroethoxy group but differs in its overall structure and applications.
3-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated compound used in high-energy density batteries, showcasing different chemical properties and uses.
Gemcitabine (2’,2’-Difluoro-2’-deoxycytidine): A nucleoside analogue with significant anticancer activity, highlighting the diverse applications of difluoroethoxy-containing compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9F2IO3S |
|---|---|
Molecular Weight |
326.10 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C6H9F2IO3S/c7-6(8)1-12-5-3-13(10,11)2-4(5)9/h4-6H,1-3H2 |
InChI Key |
BQZYIQWBFWDYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)I)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073153.png)


![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13073169.png)


![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)

![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine](/img/structure/B13073207.png)

![3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073216.png)
